1-(2-chlorobenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
CAS No.:
VCID: VC10008891
Molecular Formula: C16H16ClN3O2S
Molecular Weight: 349.8 g/mol
* For research use only. Not for human or veterinary use.

Description |
Synthesis and PreparationThe synthesis of compounds with similar structures typically involves multiple steps, including the formation of the piperidine and thiazole rings, followed by the introduction of the chlorobenzoyl group. Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Biological Activities and Potential ApplicationsWhile specific data on 1-(2-chlorobenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is not available, related compounds have shown promising biological activities. For example, aryl thiazole piperidine amide derivatives have demonstrated fungicidal and insecticidal activities . Thiazole derivatives are also known for their antimicrobial, anti-inflammatory, and anticancer properties.
Research Findings and Future DirectionsGiven the potential biological activities associated with its structural components, further research on 1-(2-chlorobenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide could focus on its efficacy in drug discovery, particularly in areas where thiazole and piperidine derivatives have shown promise. This includes exploring its effects on microbial infections, inflammation, and cancer cell lines. |
||||||
---|---|---|---|---|---|---|---|
Product Name | 1-(2-chlorobenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide | ||||||
Molecular Formula | C16H16ClN3O2S | ||||||
Molecular Weight | 349.8 g/mol | ||||||
IUPAC Name | 1-(2-chlorobenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide | ||||||
Standard InChI | InChI=1S/C16H16ClN3O2S/c17-13-4-2-1-3-12(13)15(22)20-8-5-11(6-9-20)14(21)19-16-18-7-10-23-16/h1-4,7,10-11H,5-6,8-9H2,(H,18,19,21) | ||||||
Standard InChIKey | DFBOWEOWRPJHOG-UHFFFAOYSA-N | ||||||
SMILES | C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=CC=CC=C3Cl | ||||||
Canonical SMILES | C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=CC=CC=C3Cl | ||||||
PubChem Compound | 17223312 | ||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume